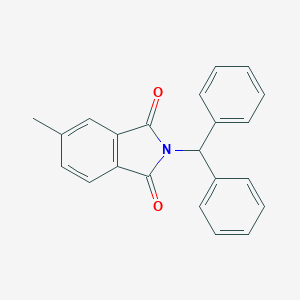
2-Benzhydryl-5-methylisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzhydryl-5-methylisoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-5-methylisoindole-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzhydryl chloride with a methyl-substituted phthalic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-5-methylisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-5-methylisoindole-1,3-dione depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar chemical properties.
N-Substituted Isoindoles: Compounds with various substituents on the nitrogen atom of the isoindole ring.
Benzhydryl Derivatives: Compounds containing the benzhydryl group, which may exhibit similar reactivity.
Uniqueness
2-Benzhydryl-5-methylisoindole-1,3-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other isoindole derivatives
Properties
Molecular Formula |
C22H17NO2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-benzhydryl-5-methylisoindole-1,3-dione |
InChI |
InChI=1S/C22H17NO2/c1-15-12-13-18-19(14-15)22(25)23(21(18)24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3 |
InChI Key |
HEEJOGHYXAWZJX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


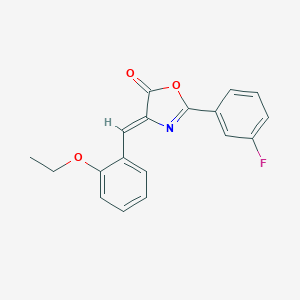
![4-[2,4-bis(allyloxy)benzylidene]-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335890.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335893.png)

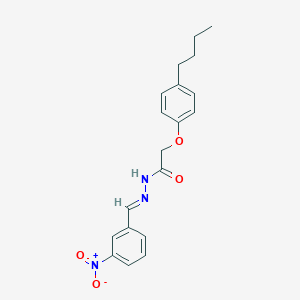
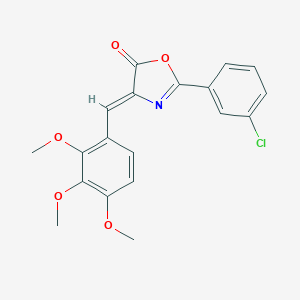
![4-[3,4-bis(allyloxy)benzylidene]-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B335898.png)
![4-[2,4-bis(allyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335901.png)
![4-[3,4-bis(benzyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335904.png)
![4-[4-(allyloxy)-3-ethoxybenzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B335907.png)
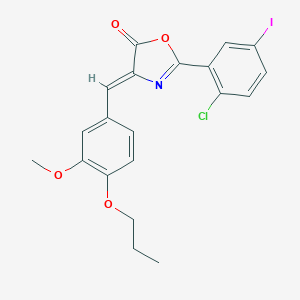
![N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B335909.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one](/img/structure/B335910.png)
![(4Z)-2-(4-NITROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B335911.png)
